Benzyl-(4-methyl-furazan-3-ylmethyl)-amine
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Overview
Description
Benzyl-(4-methyl-furazan-3-ylmethyl)-amine is a chemical compound that features a benzyl group attached to a 4-methyl-furazan-3-ylmethyl moiety through an amine linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl-(4-methyl-furazan-3-ylmethyl)-amine typically involves the reaction of benzylamine with 4-methyl-furazan-3-ylmethyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydroxide to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
Benzyl-(4-methyl-furazan-3-ylmethyl)-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The amine group can participate in substitution reactions with electrophiles, forming new derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives such as nitro compounds.
Reduction: Reduced amine derivatives.
Substitution: Substituted amine derivatives with various functional groups.
Scientific Research Applications
Benzyl-(4-methyl-furazan-3-ylmethyl)-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Benzyl-(4-methyl-furazan-3-ylmethyl)-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-(4-Methyl-furazan-3-ylmethyl)-piperazine: A similar compound with a piperazine ring instead of a benzyl group.
4-(4-Methyl-furazan-3-ylmethoxy)-benzoic acid: Contains a benzoic acid moiety instead of an amine linkage.
3-Benzenesulfonyl-4-methyl-furazan: Features a benzenesulfonyl group instead of a benzyl group.
Uniqueness
Benzyl-(4-methyl-furazan-3-ylmethyl)-amine is unique due to its specific combination of a benzyl group and a 4-methyl-furazan-3-ylmethyl moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C11H13N3O |
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Molecular Weight |
203.24 g/mol |
IUPAC Name |
N-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]-1-phenylmethanamine |
InChI |
InChI=1S/C11H13N3O/c1-9-11(14-15-13-9)8-12-7-10-5-3-2-4-6-10/h2-6,12H,7-8H2,1H3 |
InChI Key |
QAGGEACLWQVYRW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NON=C1CNCC2=CC=CC=C2 |
Origin of Product |
United States |
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